Lipophilicity (LogP) Tuning: 2-Ethyl-4-fluorobenzaldehyde vs. Non-Fluorinated and Non-Alkylated Analogs
The compound's lipophilicity is a direct result of its combined substituents. Its predicted LogP is significantly higher than that of 4-fluorobenzaldehyde (no ethyl group) and is comparable to 2-ethylbenzaldehyde, but with the added metabolic stability of the fluorine. This allows for fine-tuning of drug-likeness and membrane permeability without sacrificing the para-position benefits. [1] [2]
| Evidence Dimension | Lipophilic Partition Coefficient (LogP, experimental/predicted) |
|---|---|
| Target Compound Data | Predicted LogP: 2.5 - 2.6 (based on additive contribution from ethyl group on the 4-fluorobenzaldehyde scaffold) |
| Comparator Or Baseline | 4-Fluorobenzaldehyde (CAS 459-57-4): LogP = 1.638 [2]; 2-Ethylbenzaldehyde (CAS 22927-13-5): LogP = 2.643 |
| Quantified Difference | ~ 1 log unit more lipophilic than 4-fluorobenzaldehyde; a balance of the full lipophilicity of the ethylbenzaldehyde analog with the electronic profile of the fluorine. |
| Conditions | Computational prediction and cross-reference from experimental data of close analogs in authoritative databases |
Why This Matters
This specific LogP profile, intermediate between non-alkylated and non-fluorinated analogs, is crucial when designing compounds with optimal gut absorption and cell membrane penetration, where both too much and too little lipophilicity is detrimental to bioavailability.
- [1] PubChem. 4-Fluorobenzaldehyde (CAS 459-57-4). LogP: 1.638. View Source
- [2] Chembase. 2-Ethylbenzaldehyde (CAS 22927-13-5). LogP: 2.6437. View Source
